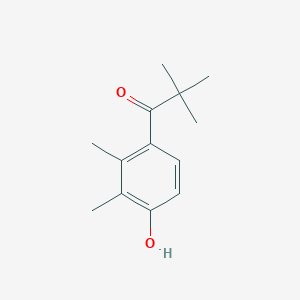
1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one is an organic compound with a complex structure that includes a hydroxy group, two methyl groups, and a dimethylpropanone moiety
Méthodes De Préparation
The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-hydroxy-2,3-dimethylbenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one exerts its effects depends on its chemical structure and the specific reactions it undergoes. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The dimethylpropanone moiety can act as an electrophilic center, facilitating nucleophilic attacks in various chemical reactions.
Molecular targets and pathways involved in its mechanism of action may include enzymes, receptors, and other biomolecules that interact with the compound or its derivatives.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one can be compared with similar compounds such as:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and use in the food industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another flavor compound with similar structural features.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): Widely used in flavor and fragrance applications.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(4-hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H18O2/c1-8-9(2)11(14)7-6-10(8)12(15)13(3,4)5/h6-7,14H,1-5H3 |
Clé InChI |
RRCDFAHBPIADEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)O)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


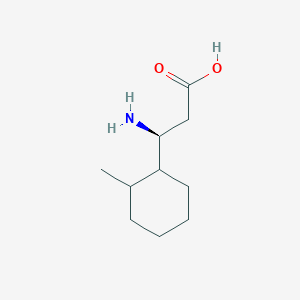
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)

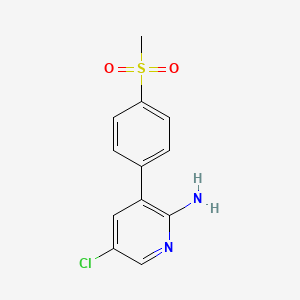

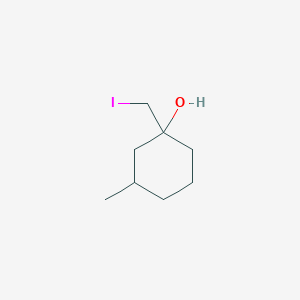



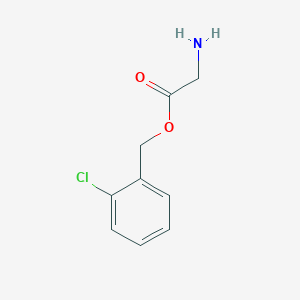
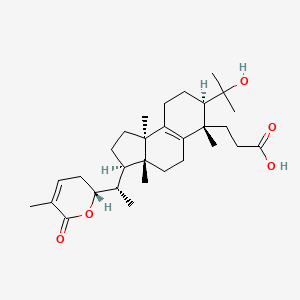
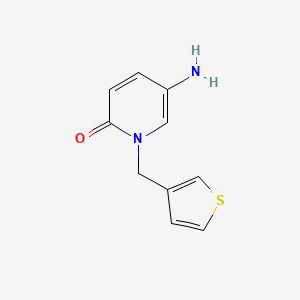
![Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene](/img/structure/B13065682.png)
![2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13065683.png)
